Benz(aldehyde-D)-carbonyl-13C
Overview
Description
Benz(aldehyde-D)-carbonyl-13C, also known as deuterated acetophenone, is a chemical compound with the molecular formula C7H6O. It is a deuterated version of acetophenone, where the hydrogen atom is replaced by deuterium, a stable isotope of hydrogen. This compound is widely used in scientific research due to its unique chemical properties and isotopic labeling, which makes it valuable in various experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(aldehyde-D)-carbonyl-13C typically involves the deuteration of acetophenone. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterium gas used in the reaction is often sourced from heavy water (D2O), which is a common industrial source of deuterium.
Chemical Reactions Analysis
Types of Reactions
Benz(aldehyde-D)-carbonyl-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated benzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to deuterated phenylethanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Deuterated benzoic acid.
Reduction: Deuterated phenylethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Benz(aldehyde-D)-carbonyl-13C has numerous applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes
Mechanism of Action
The mechanism of action of Benz(aldehyde-D)-carbonyl-13C is primarily related to its isotopic labeling. The presence of deuterium affects the compound’s vibrational frequencies, which can influence reaction rates and pathways. This isotopic effect is leveraged in various studies to gain insights into reaction mechanisms and molecular interactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: The non-deuterated version of Benz(aldehyde-D)-carbonyl-13C.
Deuterated Benzene: Another deuterated aromatic compound used in similar applications.
Deuterated Toluene: A deuterated version of toluene with similar isotopic labeling properties.
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying reaction mechanisms. Its deuterium content allows for precise tracking in various experimental setups, making it a valuable tool in scientific research.
Properties
IUPAC Name |
deuterio(phenyl)(113C)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i6+1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMNYLRZRPPJDN-KFNOGTNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C](=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584016 | |
Record name | (formyl-~13~C,formyl-~2~H)Benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155638-70-3 | |
Record name | (formyl-~13~C,formyl-~2~H)Benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 155638-70-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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